molecular formula C8H10B2O5 B13010593 (5-Acetyl-1,3-phenylene)diboronicacid

(5-Acetyl-1,3-phenylene)diboronicacid

Cat. No.: B13010593
M. Wt: 207.79 g/mol
InChI Key: JPYNGDNSAMFVOQ-UHFFFAOYSA-N
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Description

(5-Acetyl-1,3-phenylene)diboronic acid is an organoboron compound characterized by the presence of two boronic acid groups attached to a benzene ring with an acetyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetyl-1,3-phenylene)diboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods: Industrial production of (5-Acetyl-1,3-phenylene)diboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (5-Acetyl-1,3-phenylene)diboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid groups to boranes.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetyl group under basic or acidic conditions.

Major Products:

    Oxidation: Formation of boronic esters or borates.

    Reduction: Formation of boranes.

    Substitution: Formation of substituted acetyl derivatives.

Scientific Research Applications

(5-Acetyl-1,3-phenylene)diboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Acetyl-1,3-phenylene)diboronic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (5-Acetyl-1,3-phenylene)diboronic acid is unique due to the presence of the acetyl group, which provides additional sites for chemical modification and enhances its utility in various synthetic and research applications.

Properties

Molecular Formula

C8H10B2O5

Molecular Weight

207.79 g/mol

IUPAC Name

(3-acetyl-5-boronophenyl)boronic acid

InChI

InChI=1S/C8H10B2O5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4,12-15H,1H3

InChI Key

JPYNGDNSAMFVOQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)C)B(O)O)(O)O

Origin of Product

United States

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